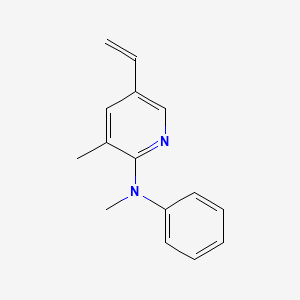
(R)-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is a compound that belongs to the class of aniline derivatives It features a methoxy group at the third position and a 2-methylpyrrolidin-1-yl group at the fifth position on the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is functionalized to introduce the methoxy group at the third position.
Formation of the Pyrrolidine Ring: The 2-methylpyrrolidin-1-yl group is introduced through a cyclization reaction involving an appropriate precursor, such as a substituted piperidine.
Final Assembly: The functionalized aniline and the pyrrolidine precursor are coupled under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed.
化学反応の分析
Types of Reactions
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.
科学的研究の応用
Chemistry
In chemistry, ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of methoxy and pyrrolidine substitutions on biological activity. It can serve as a model compound for understanding the structure-activity relationships of similar molecules.
Medicine
In medicinal chemistry, ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other fine chemicals. Its functional groups allow for easy modification, making it useful in various applications.
作用機序
The mechanism of action of ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline: Unique due to its specific substitution pattern.
Pyrrolidin-2-ones: Similar in having a pyrrolidine ring but differ in the position and type of substituents.
Aniline Derivatives: Share the aniline core but vary in the functional groups attached.
Uniqueness
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is unique due to the combination of a methoxy group and a 2-methylpyrrolidin-1-yl group on the aniline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1427514-86-0 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
3-methoxy-5-[(2R)-2-methylpyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C12H18N2O/c1-9-4-3-5-14(9)11-6-10(13)7-12(8-11)15-2/h6-9H,3-5,13H2,1-2H3/t9-/m1/s1 |
InChIキー |
NJWSSTAXWFFHRB-SECBINFHSA-N |
異性体SMILES |
C[C@@H]1CCCN1C2=CC(=CC(=C2)N)OC |
正規SMILES |
CC1CCCN1C2=CC(=CC(=C2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


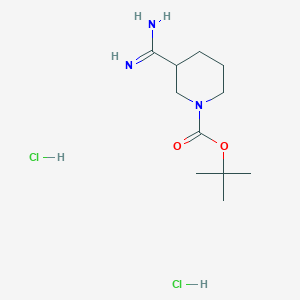
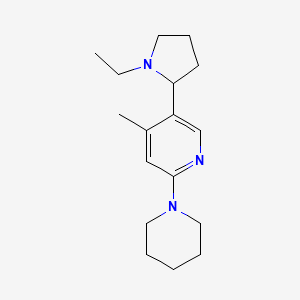
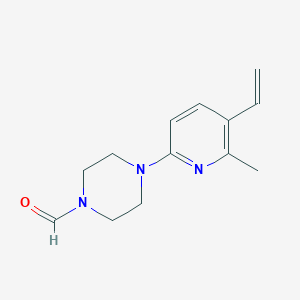
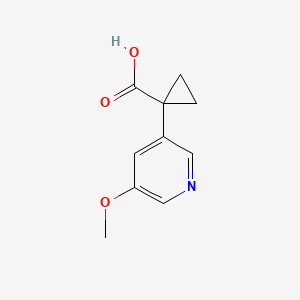
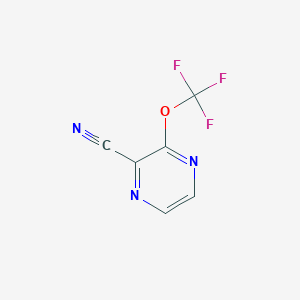
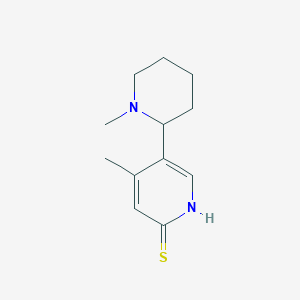
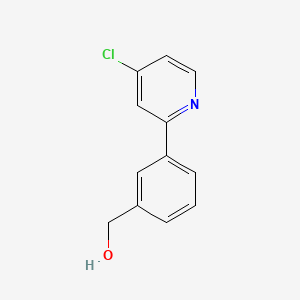

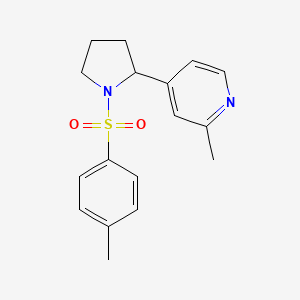
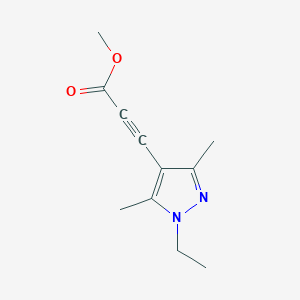
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)
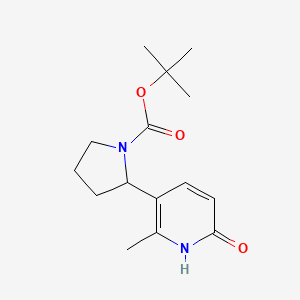
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)
